molecular formula C12H24N2 B1217083 1,2-Dipiperidinoethane CAS No. 1932-04-3

1,2-Dipiperidinoethane

Cat. No.: B1217083
CAS No.: 1932-04-3
M. Wt: 196.33 g/mol
InChI Key: UYMQPNRUQXPLCY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2-Dipiperidinoethane plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, leading to prolonged neurotransmitter activity . Additionally, this compound interacts with muscarinic receptors, acting as an antagonist and modulating cholinergic signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce seizures and cause central nervous system (CNS) lesions in animal models . These effects are attributed to its dual action as an acetylcholinesterase inhibitor and muscarinic antagonist. By disrupting normal cholinergic signaling, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function includes changes in calcium homeostasis and neurotransmitter release, which can lead to excitotoxicity and neuronal damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with acetylcholinesterase and muscarinic receptors. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged activation of cholinergic receptors. Additionally, as a muscarinic antagonist, this compound binds to muscarinic receptors, blocking their activation by acetylcholine and modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that single doses of this compound can produce symmetrical necrosis in specific brain regions within 10 hours, with full development of lesions observed in 24 hours . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Understanding these temporal dynamics is essential for assessing the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can act as a mild acetylcholinesterase inhibitor, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, the compound’s dual action as an acetylcholinesterase inhibitor and muscarinic antagonist can result in severe neurotoxicity, including seizures and CNS lesions . These threshold effects highlight the importance of careful dosage considerations in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II reactions. Phase I reactions, such as oxidation and reduction, are catalyzed by enzymes like cytochrome P450 . These reactions modify the compound to increase its water solubility and facilitate its excretion. Phase II reactions, including glucuronidation and sulfation, further enhance the compound’s solubility and promote its elimination from the body . The interactions of this compound with these metabolic enzymes are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the brain, are influenced by its chemical properties and interactions with cellular components. Understanding these transport and distribution dynamics is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with acetylcholinesterase and muscarinic receptors may involve localization to synaptic vesicles and neuronal membranes. These subcellular interactions are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipiperidinoethane can be synthesized through the reaction of piperidine with ethylene dichloride under basic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipiperidinoethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dipiperidinoethane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1,2-Dipiperidinoethane is unique due to its dual piperidine rings, which confer specific chemical reactivity and biological activity. Its ability to act as both an acetylcholinesterase inhibitor and muscarinic antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQPNRUQXPLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062067
Record name Piperidine, 1,1'-(1,2-ethanediyl)bis-
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932-04-3
Record name 1,2-Dipiperidinoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1932-04-3
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Record name Dipiperidinoethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipiperidinylethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59292
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Record name Piperidine, 1,1'-(1,2-ethanediyl)bis-
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Record name Piperidine, 1,1'-(1,2-ethanediyl)bis-
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Record name 1,1'-ethylenedipiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085
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Record name 1,1'-Ethylenedipiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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